4-Phenylpyridin-3-ol
Overview
Description
4-Phenylpyridin-3-ol is an organic compound with the molecular formula C11H9NO It is a derivative of pyridine, featuring a phenyl group attached to the fourth position and a hydroxyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridin-3-ol typically involves the reaction of pyridine derivatives with phenylating agents. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with pyridine N-oxide, followed by hydrolysis to yield this compound . Another approach involves the cross-coupling reaction of aryl halides with pyridine derivatives in the presence of palladium catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 4-phenylpiperidine derivatives.
Substitution: The phenyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or catalysts are employed.
Major Products Formed:
Oxidation: Formation of 4-phenylpyridine-3-aldehyde or 4-phenylpyridine-3-one.
Reduction: Formation of 4-phenylpiperidine.
Substitution: Formation of various substituted phenylpyridines.
Scientific Research Applications
4-Phenylpyridin-3-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Phenylpyridin-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to specific targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Phenylpyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Phenylpyridin-4-ol: Positional isomer with the hydroxyl group at the fourth position and phenyl group at the third position.
4-Phenylpiperidine: Reduced form of 4-Phenylpyridin-3-ol, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both phenyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-phenylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLNVXAJNXCTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376586 | |
Record name | 3-Hydroxy-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101925-26-2 | |
Record name | 3-Hydroxy-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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